4-Bromo-1-(chloromethyl)-2-methoxybenzene

Vue d'ensemble

Description

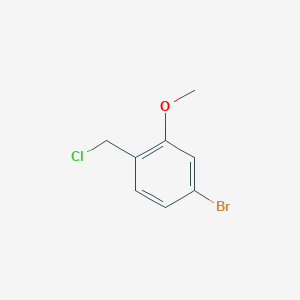

4-Bromo-1-(chloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8BrClO. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a chloromethyl group at the 1-position, and a methoxy group at the 2-position. It is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(chloromethyl)-2-methoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxybenzyl alcohol.

Bromination: The 2-methoxybenzyl alcohol is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position.

Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl group at the 1-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-(chloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 4-Bromo-1-(chloromethyl)-2-methoxybenzene can be achieved through several methods:

- Bromination of 4-(chloromethyl)-2-methoxybenzene : This method typically employs bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

- Chloromethylation of 1-bromo-2-methoxybenzene : This involves using formaldehyde (CH2O) and hydrochloric acid (HCl) with a Lewis acid catalyst like zinc chloride (ZnCl2).

Scientific Research Applications

The compound has several significant applications across various scientific domains:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it valuable in creating diverse chemical entities.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing pharmaceutical compounds. Its structural features enable it to interact with biological targets, facilitating drug discovery processes. For instance, it has been studied for its potential as an antihistamine and other therapeutic agents.

Material Science

The compound is also employed in material science for synthesizing polymers and advanced materials. Its reactivity allows for the modification of polymer properties, enhancing functionalities such as thermal stability and mechanical strength.

Biological Studies

This compound is used in biological studies to explore biochemical pathways and molecular interactions. Its ability to act as a histamine H1 receptor antagonist has implications for allergy treatments and inflammation management.

Data Table: Chemical Reactions and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, amines | Polar aprotic solvents (DMSO) | Substituted benzene derivatives |

| Oxidation | KMnO4, CrO3 | Acidic or basic conditions | Aldehydes or carboxylic acids |

| Reduction | LiAlH4, Pd/C | Various conditions | Dehalogenated aromatic compounds |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Antiallergic Activity : Research demonstrated that this compound effectively reduced allergic symptoms in animal models exposed to allergens. Significant decreases in scratching behavior and inflammatory markers were observed.

- Toxicological Assessments : Evaluations indicated a low incidence of adverse effects at therapeutic doses, suggesting a favorable safety profile compared to other antihistamines.

- Synergistic Effects with Other Compounds : In combination therapy studies, this compound exhibited enhanced efficacy when paired with traditional antihistamines, indicating potential for improved treatment protocols in allergic conditions.

Pharmacological Applications

Due to its biological activity, this compound is positioned as a candidate for various therapeutic applications:

- Allergy Treatment : As an H1 receptor antagonist, it may be developed into new antihistamines aimed at treating allergic rhinitis and urticaria.

- Inflammation Management : Its inhibition of histamine signaling could be leveraged in therapies targeting inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(chloromethyl)-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and methoxy groups can also participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1-(hydroxymethyl)-2-methoxybenzene: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

4-Bromo-1-(chloromethyl)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

4-Chloro-1-(chloromethyl)-2-methoxybenzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-1-(chloromethyl)-2-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both bromine and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and research applications.

Activité Biologique

4-Bromo-1-(chloromethyl)-2-methoxybenzene, also known by its CAS number 917379-12-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H8BrClO

- Molecular Weight : 235.51 g/mol

- Purity : Typically available at 95% purity .

Antitumor Properties

Research indicates that 4-bromo derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the p53 pathway, which is crucial for cell cycle regulation and apoptosis.

DNA Interaction

The compound has demonstrated a capacity to bind to DNA, which is a critical factor in its biological activity. The binding affinity of similar bromoaniline derivatives has been studied, revealing that these compounds can interact with DNA and potentially disrupt cellular processes involved in proliferation and survival .

Mutagenicity Tests

In mutagenicity assays, such as the Salmonella/microsome test, compounds like this compound showed varying degrees of activity. For instance, related compounds were tested for their ability to induce mutations in bacterial systems and were found to be more active than benzyl chloride in several assays .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer cell metabolism.

- Signal Transduction Pathways : By influencing pathways such as MAPK and PI3K/Akt, it can promote apoptosis and inhibit cell proliferation.

- Genotoxic Effects : Its ability to interact with DNA suggests potential genotoxic effects, which could lead to mutations or cell death in rapidly dividing cells.

Study on Anticancer Activity

A study conducted on various substituted bromobenzenes indicated that this compound exhibited potent anticancer activity against several cancer cell lines. The study utilized both in vitro assays and animal models to assess the efficacy and safety of the compound. Results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Reduced proliferation |

Mutagenicity Assays

In mutagenicity testing involving bacterial fluctuation assays and DNA repair assays using HeLa cells, the compound showed positive results for mutagenic activity without requiring metabolic activation by liver S9 fractions. This suggests its direct action on cellular components .

Propriétés

IUPAC Name |

4-bromo-1-(chloromethyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSZRNLPDPCOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697375 | |

| Record name | 4-Bromo-1-(chloromethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917379-12-5 | |

| Record name | 4-Bromo-1-(chloromethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.